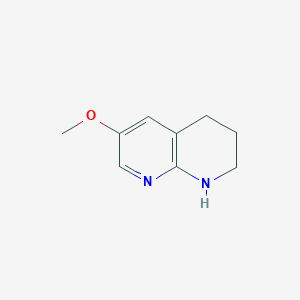

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine

描述

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system that includes a methoxy group at the 6th position and a tetrahydro-1,8-naphthyridine core.

作用机制

Target of Action

The primary target of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is the 5-hydroxytryptamine (5-HT) receptor , also known as the serotonin receptor . This receptor plays a crucial role in regulating mood, appetite, and sleep, among other functions.

Mode of Action

This compound interacts with the 5-HT receptor by inhibiting the high-affinity uptake of serotonin . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing its effects.

Biochemical Pathways

The action of this compound on the 5-HT receptor affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic signaling .

Result of Action

The increased serotonergic signaling resulting from the action of this compound can lead to various molecular and cellular effects. For instance, it has been reported to exert antidepressant-like behavioral effects in rats .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

生化分析

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the high-affinity uptake of serotonin in a competitive manner, without affecting the uptake of dopamine or gamma-aminobutyric acid . Additionally, this compound increases the potassium-evoked release of serotonin from the retina . These interactions suggest that the compound may influence neurotransmitter regulation and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin transporters can alter serotonin levels, thereby influencing cell signaling pathways related to mood regulation and other neurological functions . Furthermore, this compound’s ability to modulate neurotransmitter release can affect gene expression patterns and metabolic activities within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of serotonin uptake is a key mechanism, where it competes with serotonin for binding sites on the transporter proteins . This competitive inhibition prevents serotonin from being reabsorbed into the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. Additionally, the compound’s ability to enhance potassium-evoked serotonin release suggests it may interact with ion channels or other regulatory proteins involved in neurotransmitter release.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained alterations in neurotransmitter levels and cellular signaling pathways, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that high doses of this compound can lead to neurotoxicity and other detrimental effects on animal health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may include oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound’s effects on metabolic flux and metabolite levels have been observed, indicating its role in broader metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for these transporters, which can affect its localization and accumulation in different cellular compartments . Studies have shown that this compound can accumulate in regions with high concentrations of serotonin transporters, such as the brain and retina, highlighting its targeted distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, its interaction with serotonin transporters suggests localization to synaptic vesicles and presynaptic terminals, where it can modulate neurotransmitter release. Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications.

准备方法

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This reaction typically yields the desired product in moderate to high yields (62-88%).

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

化学反应分析

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: It can be reduced using hydrogen gas in the presence of a catalyst to yield tetrahydro derivatives.

Substitution: Alkyl halides react readily with 1,8-naphthyridines to form N-alkyl substituted derivatives through quaternary salt intermediates.

Common reagents used in these reactions include hydrogen gas, alkyl halides, and various catalysts such as iridium and manganese.

科学研究应用

Scientific Research Applications

The applications of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine span several fields:

Medicinal Chemistry

- Antidepressant Activity : The compound has been shown to inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft. This mechanism underlies its potential antidepressant effects observed in animal models.

- Anticancer Properties : Research indicates that derivatives of naphthyridines exhibit significant anticancer activity through various mechanisms such as apoptosis induction and inhibition of topoisomerases .

Antimicrobial Activity

- This compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that compounds in this class can inhibit bacterial growth effectively .

Neurological Applications

- The compound's interaction with serotonin receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels positions it as a candidate for further research in neuropharmacology .

Industrial Applications

- In the chemical industry, this compound serves as a building block for synthesizing more complex molecules and pharmaceuticals. Its role as an intermediate in the production of fine chemicals is notable.

Case Study 1: Antidepressant Effects

In a study examining the effects of this compound on animal models of depression:

- Method : Behavioral tests were conducted to assess changes in mood-related behaviors.

- Findings : The compound exhibited significant antidepressant-like effects by increasing serotonin levels .

Case Study 2: Anticancer Mechanisms

A comprehensive review highlighted the anticancer mechanisms of naphthyridine derivatives:

相似化合物的比较

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:

1,6-Naphthyridines: Known for their anticancer and anti-HIV activities.

1,5-Naphthyridines: Used in the synthesis of various medicinal compounds.

1,8-Naphthyridines: Similar to this compound, these compounds are used in medicinal chemistry and have diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.

生物活性

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused bicyclic structure with a methoxy group at the sixth position. Its chemical formula is . The presence of nitrogen atoms within its framework enhances its reactivity and biological properties.

The primary biological target of this compound is the 5-hydroxytryptamine (5-HT) receptor , also known as the serotonin receptor. The compound acts by inhibiting the high-affinity uptake of serotonin (5-HT), thereby increasing its concentration in the synaptic cleft. This mechanism enhances serotonergic signaling and may contribute to antidepressant-like effects observed in animal models.

Biochemical Pathways

The inhibition of serotonin reuptake affects several biochemical pathways:

- Serotonergic Pathway : Increased serotonin levels can influence mood regulation and other neurological functions.

- Cell Signaling : Alterations in serotonin levels can impact various cell signaling pathways related to mood and anxiety disorders.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that this compound shows promise in anticancer applications. It has been linked to:

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : It has demonstrated the ability to halt the cell cycle in cancerous cells at specific checkpoints .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial and fungal strains. It has been compared favorably to standard antibiotics like Streptomycin and Nystatin .

Other Biological Effects

The compound also exhibits potential as:

- Kinase Inhibitor : It may inhibit specific kinases involved in various cellular processes.

- Anticonvulsant Activity : Preliminary studies suggest it could have applications in treating seizure disorders .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study: Anticancer Activity

In a study evaluating various naphthyridine derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial function .

属性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-5-7-3-2-4-10-9(7)11-6-8/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTAVFRLOHQFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NCCC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236735 | |

| Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820735-64-5 | |

| Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。